2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde
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Overview
Description
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is an organic compound that features a boronic ester group attached to a nicotinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, where a halogenated nicotinaldehyde derivative reacts with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde undergoes various types of chemical reactions, including:
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
Oxidation: 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid.
Reduction: 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinyl alcohol.
Substitution: Various biaryl or vinyl derivatives depending on the coupling partner.
Scientific Research Applications
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde primarily involves its ability to participate in coupling reactions. The boronic ester group can form stable complexes with various catalysts, facilitating the formation of carbon-carbon bonds. This property is exploited in the Suzuki-Miyaura coupling reaction, where the compound acts as a nucleophile, attacking electrophilic halides to form new bonds .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminopyridine-5-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Thiopheneboronic acid pinacol ester
Uniqueness
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is unique due to its combination of an amino group, an aldehyde group, and a boronic ester group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C12H17BN2O3 |
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Molecular Weight |
248.09 g/mol |
IUPAC Name |
2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)9-5-8(7-16)10(14)15-6-9/h5-7H,1-4H3,(H2,14,15) |
InChI Key |
UFHDGOPMVUJLIR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C=O |
Origin of Product |
United States |
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